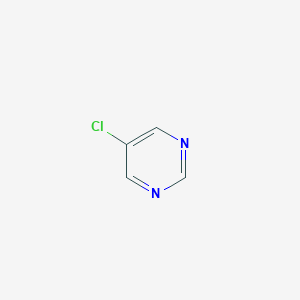

5-Chloropyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-1-6-3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNPDTOTEVIMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878714 | |

| Record name | PYRIMIDINE, 5-CHLORO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17180-94-8 | |

| Record name | 5-Chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIMIDINE, 5-CHLORO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloropyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical characteristics, along with detailed experimental methodologies.

Core Physicochemical Data

This compound, with the chemical formula C₄H₃ClN₂, is a substituted pyrimidine ring that serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules.[1] Its physicochemical properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.

| Property | This compound | 2-Chloropyrimidine (Isomer) | Data Type | Source |

| Molecular Formula | C₄H₃ClN₂ | C₄H₃ClN₂ | - | [1][2] |

| Molecular Weight | 114.53 g/mol | 114.53 g/mol | - | [1][2] |

| CAS Number | 17180-94-8 | 1722-12-9 | - | [1] |

| Appearance | Yellow to Brown Solid / Colorless to Pale Yellow Liquid | Crystals | Experimental | [1] |

| Melting Point | Not Reported | 63-66 °C | Experimental | |

| Boiling Point | Not Reported | 75-76 °C at 10 mmHg | Experimental | |

| Solubility | Slightly soluble in water | Not Reported | Experimental | [1] |

| pKa | 1.40 ± 0.10 | Not Reported | Predicted | [1] |

| logP | 0.5 | Not Reported | Computed (XLogP3) | [2] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical research and drug development. The following sections detail the standard experimental protocols for measuring key parameters.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the temperature at which the vapor pressure is equal to the standard atmospheric pressure.

Methodology (Distillation Method):

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer positioned so that the top of the bulb is level with the side arm of the flask, and a receiving vessel.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and when it reaches the thermometer, its temperature is recorded.

-

Observation: The temperature at which the vapor temperature remains constant during the distillation process is recorded as the boiling point.

Determination of Octanol-Water Partition Coefficient (logP)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. The logarithm of this value is logP, a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). A measured volume of this solution is then added to a measured volume of the other phase in a flask.

-

Equilibration: The flask is sealed and shaken at a constant temperature for a sufficient period to allow for the equilibrium of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated using the formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the study and application of this compound.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloropyrimidine from Barbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthetic pathway for the preparation of 5-chloropyrimidine, a valuable building block in medicinal chemistry and drug development, commencing from the readily available starting material, barbituric acid. The synthesis navigates through key polychlorinated pyrimidine intermediates, leveraging the differential reactivity of the substituted positions to achieve the target molecule. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support researchers in the practical application of this chemical transformation.

Synthetic Strategy Overview

The direct synthesis of this compound from barbituric acid is not feasible in a single step. The established route involves a multi-stage process, which can be broadly categorized into three key transformations:

-

Initial Chlorination: Barbituric acid is first converted to the highly reactive intermediate, 2,4,6-trichloropyrimidine. This is a well-documented and high-yielding reaction.

-

Chlorination of the 5-Position: The subsequent introduction of a chlorine atom at the 5-position of the pyrimidine ring is achieved through the chlorination of 2,4,6-trichloropyrimidine to yield 2,4,5,6-tetrachloropyrimidine. An alternative approach involves the initial synthesis of 5-chlorobarbituric acid, which is then subjected to a similar exhaustive chlorination.

-

Selective Dehalogenation: The final and most critical step involves the selective removal of the chlorine atoms at the 2, 4, and 6-positions of 2,4,5,6-tetrachloropyrimidine, leaving the desired 5-chloro substituent intact. This is accomplished through catalytic hydrogenation, exploiting the lower reactivity of the C-5 halogen.

The overall synthetic workflow is depicted below:

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, along with tabulated quantitative data for yields and key reaction parameters.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

The conversion of barbituric acid to 2,4,6-trichloropyrimidine is typically achieved by heating with an excess of phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-dimethylformamide (DMF) or a tertiary amine.[1] A two-step process involving initial reaction with phosphorus oxychloride followed by the introduction of phosphorus pentachloride (PCl₅) or its in-situ generated equivalent (PCl₃ and Cl₂) can also be employed to achieve high yields.[2][3][4][5]

Experimental Protocol:

-

Reagents: Barbituric acid, phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), chlorine (Cl₂), N-methylpyrrolidone (catalyst).

-

Procedure: To a flask equipped with a reflux condenser, mechanical stirrer, and gas inlet, charge phosphorus oxychloride. Add barbituric acid and a catalytic amount of N-methylpyrrolidone. Heat the mixture to 75 ± 5 °C. After a stirring period of approximately 7 hours, simultaneously add phosphorus trichloride and introduce chlorine gas.[2] Care should be taken to control the addition rate of chlorine to avoid an excess. After the addition is complete, the reaction mixture is worked up by distillation to isolate the 2,4,6-trichloropyrimidine.[2][3]

| Parameter | Value | Reference |

| Starting Material | Barbituric Acid | [2][3] |

| Key Reagents | POCl₃, PCl₃, Cl₂ | [2][3] |

| Catalyst | N-methylpyrrolidone | [2] |

| Temperature | 75 ± 5 °C | [2] |

| Reaction Time | ~7 hours (initial), followed by simultaneous addition | [2] |

| Typical Yield | 90-94% | [2] |

Table 1: Summary of quantitative data for the synthesis of 2,4,6-trichloropyrimidine.

Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine

This step involves the chlorination of the C-5 position of the pyrimidine ring.

Method A: From 2,4,6-Trichloropyrimidine

A plausible method involves the direct chlorination of 2,4,6-trichloropyrimidine.

Experimental Protocol:

-

Reagents: 2,4,6-Trichloropyrimidine, Chlorine (Cl₂), UV irradiation source.

-

Procedure: In a suitable reactor, 2,4,6-trichloropyrimidine is treated with an excess of chlorine gas under ultra-violet irradiation at elevated temperatures (150-220 °C). The reaction progress can be monitored by gas chromatography. Upon completion, the product, 2,4,5,6-tetrachloropyrimidine, can be isolated and purified by distillation.

Method B: From 5-Chlorobarbituric Acid

An alternative and potentially more direct route to 2,4,5,6-tetrachloropyrimidine starts with 5-chlorobarbituric acid.

2.2.1. Synthesis of 5-Chlorobarbituric Acid

Barbituric acid can be chlorinated at the 5-position using various chlorinating agents. An enzymatic approach has also been reported.[6]

Experimental Protocol (Enzymatic):

-

Reagents: Barbituric acid, Chloroperoxidase, Hydrogen peroxide, Potassium chloride.

-

Procedure: Barbituric acid is treated with a system of chloroperoxidase, hydrogen peroxide, and potassium chloride.[6] The reaction proceeds through the formation of the 5-monochloro derivative to the 5,5-dichloro derivative.[6] For the purpose of synthesizing 2,4,5,6-tetrachloropyrimidine, the 5-monochloro intermediate is the desired precursor.

2.2.2. Chlorination of 5-Chlorobarbituric Acid

The subsequent conversion of 5-chlorobarbituric acid to 2,4,5,6-tetrachloropyrimidine follows a similar procedure to the synthesis of 2,4,6-trichloropyrimidine from barbituric acid, employing phosphorus oxychloride and a tertiary amine catalyst.

Experimental Protocol:

-

Reagents: 5-Chlorobarbituric acid, Phosphorus oxychloride (POCl₃), Dimethylaniline or Diethylaniline.

-

Procedure: 5-Chlorobarbituric acid is reacted with phosphorus oxychloride in the presence of a tertiary amine catalyst such as dimethylaniline or diethylaniline. The reaction mixture is heated to drive the chlorination to completion. The resulting 2,4,5,6-tetrachloropyrimidine is then isolated and purified.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trichloropyrimidine or 5-Chlorobarbituric Acid | |

| Key Reagents | Cl₂ (for Method A); POCl₃, Amine catalyst (for Method B) | |

| Conditions | High temperature, UV irradiation (Method A) | |

| Typical Yield | Not explicitly stated, but feasible |

Table 2: Summary of approaches for the synthesis of 2,4,5,6-tetrachloropyrimidine.

Step 3: Selective Dehalogenation to this compound

The final step involves the selective removal of the chlorine atoms at positions 2, 4, and 6. The chloro substituents at these positions are more susceptible to reduction compared to the one at the 5-position due to the electronic effects of the ring nitrogen atoms. This can be achieved through catalytic hydrogenation.

Experimental Protocol:

-

Reagents: 2,4,5,6-Tetrachloropyrimidine, Hydrogen gas (H₂), Raney Nickel or Palladium on Carbon (Pd/C) catalyst, a hydrogen halide acceptor (e.g., triethylamine), a polar solvent (e.g., methanol).

-

Procedure: The 2,4,5,6-tetrachloropyrimidine is dissolved or suspended in a polar solvent such as methanol, along with a hydrogen halide acceptor like triethylamine and a Raney Nickel or Pd/C catalyst. The mixture is then subjected to hydrogen pressure at ambient to slightly elevated temperatures (up to 60 °C). The progress of the reaction can be monitored by observing the hydrogen uptake. Upon completion, the catalyst is filtered off, and the this compound is isolated from the filtrate.

| Parameter | Value | Reference |

| Starting Material | 2,4,5,6-Tetrachloropyrimidine | |

| Key Reagents | H₂, Raney Nickel or Pd/C, Triethylamine | |

| Solvent | Methanol | |

| Temperature | Ambient to 60 °C | |

| Pressure | Hydrogen pressure | |

| Typical Yield | Good yields are expected based on similar dehalogenations |

Table 3: Summary of the selective dehalogenation step.

Reaction Mechanisms and Logical Pathways

The synthesis of this compound from barbituric acid involves a series of distinct chemical transformations, each with its underlying mechanistic principles.

Chlorination of Barbituric Acid

The conversion of the keto groups of barbituric acid to chloro substituents involves the reaction with phosphorus oxychloride. The mechanism is believed to proceed through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The presence of a tertiary amine catalyst facilitates the reaction.

Selective Dehalogenation

The selective removal of the chloro groups at the 2, 4, and 6-positions is based on the higher reactivity of these positions towards reduction compared to the 5-position. In catalytic hydrogenation, the catalyst surface facilitates the cleavage of the C-Cl bonds. The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms at the 2, 4, and 6-positions more electrophilic and thus more susceptible to reductive cleavage.

Conclusion

The synthesis of this compound from barbituric acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good purity and yield. The key steps involve the exhaustive chlorination of barbituric acid or its 5-chloro derivative to produce 2,4,5,6-tetrachloropyrimidine, followed by a selective dehalogenation. This technical guide provides a foundational framework for researchers to develop and optimize this synthetic route for applications in drug discovery and development. Further investigation into the optimization of the 5-chlorination and selective dehalogenation steps could lead to a more efficient and scalable process.

References

- 1. benchchem.com [benchchem.com]

- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. A new enzymatic chlorination of barbituric acid and its 1-methyl and 1,3-dimethyl derivatives† | Semantic Scholar [semanticscholar.org]

5-Chloropyrimidine: A Technical Guide to Its Properties and Safe Handling

CAS Number: 17180-94-8

This document provides a comprehensive overview of 5-Chloropyrimidine, a key intermediate in the pharmaceutical and agrochemical industries.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety protocols, and handling procedures.

Chemical and Physical Properties

This compound is a yellow to brown solid.[1] It is characterized by a pyrimidine ring with a chlorine atom at the 5th position.[1] This compound serves as a versatile building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 17180-94-8 | [1][2][3][4] |

| Molecular Formula | C4H3ClN2 | [1][2][3] |

| Molecular Weight | 114.53 g/mol | [2] |

| Appearance | Yellow to Brown Solid | [1] |

| Odor | Pungent | [1] |

| pKa | 1.40 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [1] |

Safety and Hazard Information

This compound is classified as an irritant and requires careful handling to avoid exposure.[2]

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity – single exposure | 3 (Respiratory tract irritation) |

GHS Hazard Pictogram:

Hazard Statements:

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are required.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]

Handling and Storage

-

Handle in a well-ventilated place.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Use non-sparking tools.[5]

-

Store the container tightly closed in a dry and well-ventilated place.[5][6]

First-Aid Measures

In case of exposure, follow these procedures immediately:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

-

Containment and Cleaning: Collect and arrange disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Specific Hazards: No data available.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Precautionary Statements Summary

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5] |

| P264 | Wash skin thoroughly after handling.[2][5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P319 | Get medical help if you feel unwell.[5] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[5] |

| P332+P317 | If skin irritation occurs: Get medical help.[5] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]

References

The Lynchpin of Modern Synthesis: A Technical Guide to the Reactivity and Electronic Structure of 5-Chloropyrimidine

Executive Summary: 5-Chloropyrimidine is a cornerstone heterocyclic scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient aromatic system, dictate a versatile reactivity profile. This guide provides an in-depth analysis of its electronic structure and key chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and graphical representations of reaction workflows are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Pyrimidine and its derivatives are of immense importance to the life sciences, forming the core structure of nucleobases and a wide array of therapeutic agents. The introduction of a halogen, such as chlorine, onto the pyrimidine ring profoundly influences its electronic structure and reactivity, transforming it into a versatile building block for complex molecular architectures. This compound, in particular, offers a unique combination of stability and reactivity, making it an invaluable intermediate in the synthesis of targeted therapeutics and functional materials. Its utility is rooted in the electron-deficient nature of the pyrimidine ring, which activates the C-Cl bond for various chemical transformations.

Electronic Structure

The electronic landscape of this compound is dominated by the electronegativity of the two nitrogen atoms within the aromatic ring. This inherent electron deficiency is crucial to its reactivity profile, particularly its susceptibility to nucleophilic attack.

Frontier Molecular Orbitals and Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insight into the electronic characteristics of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of its reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The HOMO-LUMO gap is also a measure of the molecule's stability and reactivity.[1][2]

Table 1: Calculated Electronic Properties of Halogenated Pyrimidines

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 eV (Typical Range) | [3] |

| LUMO Energy | -0.5 to -1.5 eV (Typical Range) | [3] |

| HOMO-LUMO Gap | ~7.0 eV (Typical Range) | [3] |

| Dipole Moment | 2.0 - 2.5 D (Typical Range) | [4] |

Note: Exact values for this compound can vary based on the computational method and basis set used. The values presented are representative for chloropyrimidines.

Molecular Geometry

The geometry of the this compound ring is largely planar. Computational studies provide precise data on bond lengths and angles, which are in good agreement with experimental data from related structures.

Table 2: Calculated Geometrical Parameters for a Pyrimidine Ring

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Reference |

|---|---|---|---|---|

| C2-N1 | 1.34 | N1-C2-N3 | 128.5 | [5][6] |

| N1-C6 | 1.33 | C2-N3-C4 | 115.5 | [5][6] |

| C6-C5 | 1.39 | N3-C4-C5 | 122.0 | [5][6] |

| C5-C4 | 1.40 | C4-C5-C6 | 117.0 | [5][6] |

| C4-N3 | 1.33 | C5-C6-N1 | 122.0 | [5][6] |

| C5-Cl | 1.74 | C6-N1-C2 | 115.0 | [5][6] |

Note: These are representative values for a substituted pyrimidine ring. Actual values for this compound may vary slightly.

Spectroscopic Characterization

Spectroscopic methods confirm the structure of this compound.

-

1H NMR: The proton chemical shifts are influenced by the electronegative nitrogen atoms and the chlorine substituent, typically appearing in the aromatic region. For the closely related 5-bromo-2-chloropyrimidine, the two pyrimidine protons appear as a singlet at approximately 8.9 ppm in DMSO-d6.[7]

-

IR Spectroscopy: The infrared spectrum shows characteristic peaks for C-H, C=C, and C=N stretching vibrations within the aromatic ring. The C-Cl stretching mode is typically observed in the 800-600 cm-1 region.[8]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Chemical Reactivity

The reactivity of this compound is primarily centered around the C-Cl bond, which can be cleaved through nucleophilic substitution or serve as an electrophilic site for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring readily facilitates nucleophilic aromatic substitution (SNAr). This is one of the most common reactions for functionalizing chloropyrimidines, allowing for the introduction of amine, oxygen, or sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, THF, or 1,4-dioxane).[9]

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.), to the mixture. For less reactive amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[9]

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C).[9]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the base and other aqueous-soluble impurities.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction couples this compound with an organoboron reagent (boronic acid or ester) and is widely used in pharmaceutical synthesis to form biaryl structures.[10] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[11]

Table 3: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation | [10][12] |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the Pd catalyst | [10][12] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species | [10][12] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction |[10][12] |

-

Preparation: In a flame-dried Schlenk flask, add the this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[13]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).[14]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[10]

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed.[13]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.[10]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[10]

The Stille reaction involves the coupling of this compound with an organostannane (organotin) reagent.[15] While highly effective and tolerant of many functional groups, the toxicity of tin compounds is a significant drawback.[16]

Table 4: Typical Reaction Conditions for Stille Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation | [16][17] |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Stabilizes and activates the Pd catalyst | [18] |

| Additive | CuI, LiCl | Can accelerate the transmetalation step | [17] |

| Solvent | DMF, THF, Toluene | Solubilizes reactants |[16][17] |

-

Preparation: To a flame-dried flask under an inert atmosphere, add the this compound (1.0 eq.), palladium catalyst (1-5 mol%), and any additives (e.g., CuI, LiCl).[17]

-

Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., DMF or THF). Add the organostannane reagent (1.1-1.2 eq.) via syringe.[17]

-

Reaction: Heat the reaction mixture (typically 40-100 °C) with stirring.[17]

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction. A common method to remove tin byproducts is to dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF).[17]

-

Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[17]

Applications in Drug Discovery: The Case of BMS-903452

The strategic use of this compound is exemplified in the synthesis of BMS-903452, a clinical candidate for the treatment of type 2 diabetes.[19][20] This molecule is a potent agonist of the G-protein-coupled receptor 119 (GPR119). The synthesis involves a key SNAr step where a piperidinol derivative displaces the chlorine at the C2 position of a this compound ring.[21]

GPR119 Signaling Pathway

Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising therapeutic strategy for type 2 diabetes.[22] Agonists like BMS-903452 trigger a signaling cascade that enhances glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[19][23]

The signaling pathway is initiated when a GPR119 agonist binds to the receptor, activating the associated Gαs protein.[22] This stimulates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), ultimately leading to the exocytosis of insulin- and GLP-1-containing vesicles.[22]

Conclusion

This compound is a molecule of significant strategic value in synthetic chemistry. Its well-defined electronic structure renders it susceptible to a range of predictable and high-yielding chemical transformations. The ability to readily undergo nucleophilic aromatic substitution and participate in various palladium-catalyzed cross-coupling reactions makes it an indispensable scaffold for generating molecular diversity. As demonstrated by its role in the synthesis of advanced clinical candidates, a thorough understanding of the reactivity and electronic properties of this compound is essential for professionals engaged in the design and development of novel pharmaceuticals and functional materials.

References

- 1. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 3. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. apexbt.com [apexbt.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Stille Coupling | NROChemistry [nrochemistry.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bms-903452 | C21H19Cl2FN4O4S | CID 53477157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Chloropyrimidine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established NMR principles and analysis of structurally similar compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for small organic molecules like this compound, intended to serve as a practical reference for researchers in organic chemistry, medicinal chemistry, and drug development.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from spectral data of analogous pyrimidine derivatives and established chemical shift theory. The chemical structure and atom numbering of this compound are provided below for reference.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 9.1 - 9.3 | Singlet (s) | N/A |

| H-4, H-6 | 8.7 - 8.9 | Singlet (s) | N/A |

Note: In a high-resolution spectrum, a small (2-3 Hz) long-range coupling between H-2 and H-4/H-6 might be observable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-4, C-6 | 155 - 159 |

| C-5 | 120 - 125 |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility in CDCl₃, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.

-

Transfer to NMR Tube: After complete dissolution, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid contamination and improve spectral quality.

NMR Instrument Setup and Data Acquisition

The following workflow illustrates the general steps for setting up an NMR experiment.

Detailed Acquisition Parameters:

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): Typically around 3-4 seconds.

-

Spectral Width (SW): A spectral width of 16-20 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Spectral Width (SW): A spectral width of 200-240 ppm is typically used for ¹³C NMR.

-

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure. The following diagram illustrates the key relationships considered during spectral analysis.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound and a robust protocol for experimental data acquisition. For definitive structural confirmation, it is always recommended to acquire experimental data and, if necessary, employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

An In-depth Technical Guide to the Solubility of 5-Chloropyrimidine in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloropyrimidine, a significant heterocyclic compound in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing the solubility of pyrimidine derivatives and presents a detailed experimental framework for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this critical physicochemical property.

Introduction: The Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which serves as a building block in the synthesis of various bioactive molecules, understanding its behavior in different solvents is paramount. Poor solubility can lead to challenges in formulation, unpredictable results in in vitro assays, and diminished absorption, thereby impeding the drug development process.[1][2] A comprehensive solubility profile is therefore essential for solvent selection in synthesis, purification, and the development of suitable dosage forms.

Predicted Solubility Profile of this compound

The solubility of pyrimidine and its derivatives is influenced by factors such as the nature and position of substituents on the pyrimidine ring, the physicochemical properties of the solvent, and environmental conditions like temperature.[3] The fundamental principle of "like dissolves like" is a key predictor of solubility. Given the presence of a polar pyrimidine core and a halogen substituent, this compound is expected to exhibit a range of solubilities across different classes of organic solvents. Generally, the solubility of pyrimidine derivatives increases with temperature.[4][5][6][7]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group can interact with the polar pyrimidine ring. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and non-polar characteristics. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are less polar than alcohols and ketones, leading to reduced interaction. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | The polarity and potential for dipole-dipole interactions favor solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | As non-polar solvents, they are less likely to effectively solvate the polar pyrimidine ring. |

| Amide Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are highly polar aprotic solvents capable of strong dipole-dipole interactions. Pyrimidine derivatives often show high solubility in DMF.[5][6] |

| Water | - | Low | The presence of the chlorine atom and the largely organic structure limit aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative data, a robust experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][8][9][10] This method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), provides precise measurements.[11][12][13]

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, DMF) of high purity

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to permit the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining particulate matter.[11][12]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the HPLC-UV calibration curve.

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at the appropriate UV wavelength.[11]

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the diluted sample by using the calibration curve.[11]

-

Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is scarce in existing literature, this guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and leveraging HPLC-UV for quantification, researchers can generate reliable and accurate solubility data. This information is indispensable for the rational design of synthetic routes, the development of purification strategies, and the formulation of this compound-based compounds for therapeutic applications. The principles and methodologies outlined herein provide a clear path for scientists and drug development professionals to characterize this fundamental physicochemical property.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

- 13. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Synthesis of 5-Chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrimidine is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. Its strategic chloro-substitution at the 5-position of the pyrimidine ring offers a versatile handle for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting. The methodologies presented herein are curated to provide researchers and drug development professionals with a practical understanding of the synthesis of this important compound.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies:

-

Chlorination of a Pyrimidine Precursor followed by Selective Dechlorination: This two-step approach involves the initial exhaustive chlorination of a suitable pyrimidine derivative, such as 5-chlorouracil, to yield a polychlorinated intermediate like 2,4,5-trichloropyrimidine. This is followed by a selective reductive dechlorination to remove the more reactive chlorine atoms at the 2- and 4-positions.

-

Direct Synthesis from Acyclic Precursors: A more direct route involves the ring-closure reaction of a C4-dicarbonyl equivalent with a source of the N-C-N fragment. A key example of this strategy is the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone (the lactone form of mucochloric acid) with formamide.

This guide will focus on providing detailed protocols for both of these viable synthetic pathways.

Pathway 1: Synthesis via Chlorination and Selective Dechlorination

This pathway commences with the readily available 5-chlorouracil and proceeds through a polychlorinated intermediate.

Step 1: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil

The first step involves the conversion of the hydroxyl groups in the tautomeric form of 5-chlorouracil to chloro groups using a strong chlorinating agent.

Experimental Protocol:

A common method for this transformation is the reaction of 5-chlorouracil with thionyl chloride (SOCl₂) in a suitable solvent.[1][2][3]

-

Materials:

-

5-Chlorouracil

-

Thionyl chloride (SOCl₂)

-

Dichloroethane (solvent)

-

-

Procedure:

-

In a well-ventilated fume hood, a reaction vessel is charged with 5-chlorouracil and dichloroethane.

-

Thionyl chloride is added to the suspension.

-

The mixture is heated to reflux and maintained at this temperature for a specified duration. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and excess thionyl chloride and dichloroethane are removed under reduced pressure.

-

The crude product is carefully quenched with water.

-

The aqueous layer is separated, and the organic layer containing the product is distilled to yield 2,4,5-trichloropyrimidine.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (5-chlorouracil:SOCl₂) | 1:1 to 1:30 | [1][2] |

| Reflux Time | 1 - 60 hours | [1][2] |

| Yield | > 80% | [1][2] |

| Purity | > 99% | [1][2] |

Logical Workflow:

Step 2: Selective Dechlorination of 2,4,5-Trichloropyrimidine

The subsequent step involves the selective removal of the chlorine atoms at the 2- and 4-positions, which are more susceptible to nucleophilic substitution and reduction compared to the one at the 5-position. Reductive dehalogenation using zinc dust in an acidic medium is a viable method.

Experimental Protocol:

-

Materials:

-

2,4,5-Trichloropyrimidine

-

Zinc dust

-

Acetic acid

-

Methanol (solvent)

-

-

Procedure:

-

2,4,5-trichloropyrimidine is dissolved in a mixture of methanol and acetic acid.

-

Zinc dust is added portion-wise to the solution while controlling the temperature.

-

The reaction mixture is then heated to a specific temperature and stirred for several hours.

-

After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and filtered to remove excess zinc and other solids.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in water and neutralized.

-

The product, this compound, is then extracted with an organic solvent, dried, and purified, typically by distillation or chromatography.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Substrate:Zinc:Acetic Acid) | 1.0 : 3.0-10.0 : 4.0-10.0 | [4] |

| Reaction Temperature | 30 - 80 °C | [4] |

| Yield | Moderate to good (specific yield for this compound not detailed) | [4] |

Logical Workflow:

Pathway 2: Direct Synthesis from 3,4-Dichloro-5-hydroxy-2(5H)-furanone

This pathway offers a more direct route to this compound from an acyclic starting material.

Experimental Protocol:

This synthesis involves the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone (the lactone of mucochloric acid) with formamide.

-

Materials:

-

3,4-dichloro-5-hydroxy-2(5H)-furanone

-

Formamide

-

-

Procedure:

-

A reaction vessel is charged with 3,4-dichloro-5-hydroxy-2(5H)-furanone and an excess of formamide.

-

The mixture is heated to a high temperature (e.g., 150-180 °C) and maintained for a set period.

-

During the reaction, the formation of this compound occurs, and it can be isolated by distillation directly from the reaction mixture.

-

Further purification of the distillate can be achieved by redistillation or crystallization.

-

Logical Workflow:

Conclusion

The synthesis of this compound is achievable through multiple synthetic routes, with the two pathways detailed in this guide being the most prominent. The choice of a particular pathway may depend on the availability of starting materials, scalability, and the desired purity of the final product. The chlorination-dechlorination sequence starting from 5-chlorouracil is a well-documented, albeit two-step, process. The direct synthesis from 3,4-dichloro-5-hydroxy-2(5H)-furanone offers a more atom-economical approach. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this compound, empowering researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]

- 3. Preparation method for 2,4,5-trichloropyrimidine compound | Semantic Scholar [semanticscholar.org]

- 4. CN105859726A - Method for selective dehalogenation in pyrimidine fused ring - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 5-Chloropyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a chlorine atom at the 5-position of the pyrimidine ring has given rise to a class of derivatives with a broad spectrum of promising biological activities. This technical guide provides an in-depth overview of the current research on 5-chloropyrimidine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this critical area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Key Kinases

A primary mechanism through which 5-chloropyrimidines exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.

VEGFR-2 and CDK1 Inhibition: A series of 2-amino-4-aryl-5-chloropyrimidines has been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. CDK1 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

Polo-like Kinase 4 (PLK4) Inhibition: Certain 5-chloro-2-amino-pyrimidine derivatives have been designed as potent inhibitors of Polo-like Kinase 4 (PLK4).[2] PLK4 is a master regulator of centriole duplication, and its overexpression is associated with tumorigenesis. Inhibition of PLK4 can induce mitotic arrest and apoptosis in cancer cells.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: The pyrimidine core is a well-established scaffold for targeting the EGFR signaling pathway, which is frequently hyperactivated in various cancers. While specific data for this compound derivatives targeting EGFR is part of a broader class of pyrimidine-based inhibitors, their potential in this area is significant.

The inhibitory activities of these compounds are summarized in the table below:

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Not Specified | Not Specified in abstract | [1] |

| 5-chloro-2-amino-pyrimidines | PLK4 | MCF-7 (Breast) | 0.48 (for compound 5f) | [2] |

| 5-[3-(4-chlorophenyl)-substituted]-triones | Not Specified | Not Specified | 0.009 (for compound 4e) | [3] |

| Chloropyrazine-tethered pyrimidines | Not Specified | DU-145 (Prostate) | 5 µg/mL (for compound 35) | [4] |

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have also shown promise as antimicrobial agents, demonstrating activity against various bacterial and fungal strains.

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µM) | Reference |

| Chloropyrazine-tethered pyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | 45.37 (for compound 31) | [4] |

| Chloropyrazine-tethered pyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | 48.67 (for compound 25) | [4] |

| Chloropyrazine-tethered pyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | 50.04 (for compound 30) | [4] |

Key Signaling Pathways

The biological activities of this compound derivatives are intrinsically linked to their ability to modulate critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy.

Caption: EGFR Signaling Pathway and Inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is a common event in cancer, making it an attractive target for therapeutic intervention.

Caption: PI3K/Akt/mTOR Pathway and Inhibition.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

Caption: MTT Assay Experimental Workflow.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.[5] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solutions at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution:

Caption: Broth Microdilution Workflow.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well plate.[6][7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[8]

-

Inoculation: Inoculate each well containing the serially diluted compound with the standardized microbial suspension.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][10]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The principle often involves measuring the phosphorylation of a substrate by the kinase.

Workflow for a Generic Kinase Inhibition Assay:

Caption: Kinase Inhibition Assay Workflow.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, CDK1, PLK4)

-

Kinase-specific substrate (peptide or protein)

-

Kinase assay buffer

-

Adenosine triphosphate (ATP)

-

This compound derivative

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)

-

Microplate reader compatible with the detection method

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the this compound derivative. Prepare a reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

-

Assay Setup: In a microplate, add the test compound at various concentrations. Add the kinase/substrate mixture to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. The detection method will quantify the amount of phosphorylated substrate or the amount of ADP produced.

-

Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to inhibit key cellular enzymes and signaling pathways, make them attractive candidates for further investigation. This technical guide provides a solid foundation of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in advancing the discovery and development of novel this compound-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atcc.org [atcc.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. protocols.io [protocols.io]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC determination by broth microdilution. [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrimidine is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The pyrimidine core is a constituent of numerous biologically active molecules, including nucleic acids and various drugs. The electronic properties of the pyrimidine ring, modified by the presence of a chloro substituent, create a distinct reactivity pattern. Understanding the electrophilic and nucleophilic sites within the this compound molecule is fundamental for designing synthetic routes and developing novel compounds. This guide provides a detailed analysis of these reactive centers, supported by experimental data and mechanistic visualizations.

Electronic Structure and Reactivity Overview

The pyrimidine ring is an electron-deficient aromatic system.[1] This deficiency arises from the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring, making them susceptible to nucleophilic attack.[2] This inherent electronic nature renders the pyrimidine core generally resistant to electrophilic aromatic substitution, as the ring nitrogens are prone to protonation or coordination with Lewis acids, which further deactivates the ring.[3]

The chlorine atom at the C5 position primarily exerts an inductive electron-withdrawing effect, which slightly enhances the overall electron deficiency of the ring. However, its position is critical in determining the molecule's reactivity towards nucleophiles.

Identification of Reactive Sites

The reactivity of this compound is characterized by a duality of nucleophilic and electrophilic centers.

-

Nucleophilic Sites : The primary nucleophilic sites are the two nitrogen atoms (N1 and N3). Their lone pairs of electrons can readily participate in reactions with electrophiles and protons, making them Brønsted-Lowry bases.[3][4]

-

Electrophilic Sites : The carbon atoms of the ring are the electrophilic centers. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[2] This is because the negative charge in the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms.[2][5] The C5 position is comparatively less electrophilic.

Caption: Relative electrophilic (red) and nucleophilic (green) sites in this compound.

Reactivity Towards Nucleophiles

The hallmark reaction of halogenated pyrimidines is Nucleophilic Aromatic Substitution (SNAr). However, the success and regioselectivity of this reaction are highly dependent on the position of the halogen leaving group.

For an SNAr reaction to proceed readily, the leaving group must be located at one of the activated positions (C2, C4, or C6). In this compound, the chlorine atom is not at one of these highly activated sites. Consequently, direct displacement of the C5-chloro group via a classical SNAr mechanism is difficult and often requires harsh conditions or is entirely unfeasible. Instead, the C5 position in 5-halopyrimidines is more commonly functionalized using metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are highly effective for forming new carbon-carbon and carbon-heteroatom bonds.[6][7]